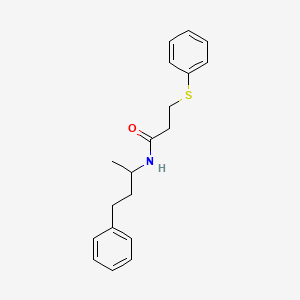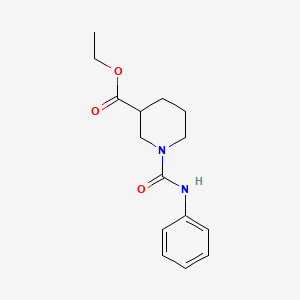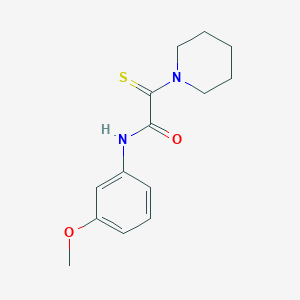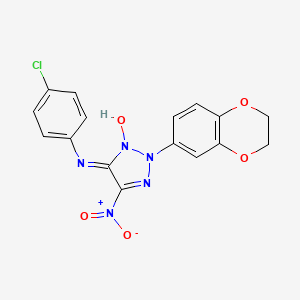
N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide
説明
N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animals. Parkinson's disease is a neurodegenerative disorder that affects millions of people worldwide, and the use of MPTP has been instrumental in advancing our understanding of the disease and developing new treatments.
作用機序
The mechanism of action of N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide involves its conversion into a toxic metabolite called MPP+, which is then taken up by dopamine-producing neurons in the brain. Once inside the neuron, MPP+ interferes with the normal functioning of the mitochondria, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide are well-documented in the scientific literature. Specifically, N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide-induced Parkinson's disease-like symptoms include tremors, rigidity, and bradykinesia (slowness of movement). These symptoms are thought to be caused by a loss of dopamine-producing neurons in the brain, which are responsible for regulating motor function.
実験室実験の利点と制限
One of the main advantages of using N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide in lab experiments is its ability to selectively target dopamine-producing neurons in the brain. This allows researchers to study the specific mechanisms underlying Parkinson's disease without affecting other areas of the brain. However, there are also several limitations to using N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide, including its toxicity and the fact that it may not accurately reflect the complex nature of Parkinson's disease in humans.
将来の方向性
There are many potential future directions for research involving N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide and Parkinson's disease. One area of interest is the development of new treatments that can target the specific mechanisms underlying the disease, such as oxidative stress and mitochondrial dysfunction. Additionally, researchers are also exploring the use of N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide in combination with other compounds to better model the complex nature of Parkinson's disease in humans.
科学的研究の応用
N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide has been used extensively in scientific research to study the mechanisms underlying Parkinson's disease. Specifically, N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide is able to selectively destroy dopamine-producing neurons in the brain, leading to a loss of motor function and other symptoms similar to those seen in Parkinson's disease patients.
特性
IUPAC Name |
N-(4-phenylbutan-2-yl)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS/c1-16(12-13-17-8-4-2-5-9-17)20-19(21)14-15-22-18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBGPXYGZLYFPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenylbutan-2-yl)-3-(phenylsulfanyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B4193329.png)
![N,N-diethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride](/img/structure/B4193337.png)
![3-(allyloxy)-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B4193344.png)
![2-chloro-N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]benzamide](/img/structure/B4193346.png)

![N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide hydrochloride](/img/structure/B4193364.png)


![4-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B4193404.png)

![N-(2-{5-[(4-fluorobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B4193419.png)
![N-cyclohexyl-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4193425.png)
![N-(2,3-dichlorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4193432.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-phenylpropyl)glycinamide](/img/structure/B4193434.png)